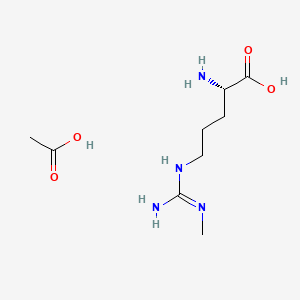

Tilarginine Acetate

説明

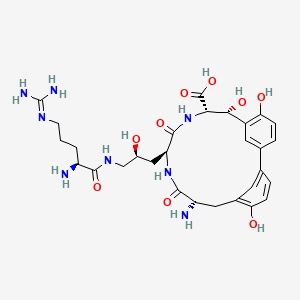

Tilarginine Acetate, also known as L-NMMA acetate, is an acetate salt form of L-NMMA . It has been investigated for the basic science, treatment, and diagnostic of Obesity, Type 2 Diabetes, Ocular Physiology, and Regional Blood Flow . It belongs to the class of organic compounds known as arginine and derivatives .

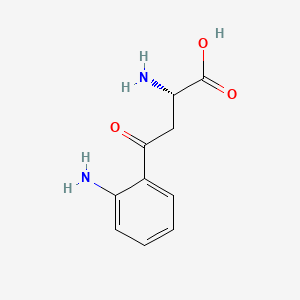

Molecular Structure Analysis

The molecular formula of Tilarginine Acetate is C9H20N4O4 . The average mass is 248.279 Da and the monoisotopic mass is 248.148453 Da . The IUPAC name is (2S)-2-amino-5-(N’-methylcarbamimidamido)pentanoic acid; acetic acid .

Physical And Chemical Properties Analysis

Tilarginine Acetate has a water solubility of 1.45 mg/mL . It has 6 hydrogen acceptor count and 5 hydrogen donor count . The polar surface area is 111.23 Ų and the molar refractivity is 58.7 m³·mol⁻¹ .

科学的研究の応用

Nitric Oxide Synthase (NOS) Inhibition

L-NMMA acetate is a competitive, irreversible inhibitor of all three NOS isoforms . Nitric oxide synthase is an enzyme that produces nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes. By inhibiting this enzyme, L-NMMA acetate can be used to study the role of nitric oxide in various biochemical and physiological functions .

Obesity Research

Tilarginine has been investigated for its potential role in the treatment of obesity . By modulating the nitric oxide pathway, it could potentially influence metabolic processes related to obesity.

Type 2 Diabetes Research

Tilarginine has also been explored in the context of Type 2 Diabetes . Given the role of nitric oxide in insulin signaling, L-NMMA acetate could provide valuable insights into the pathophysiology of this disease.

Ocular Physiology

Research has been conducted to understand the role of Tilarginine in ocular physiology . The nitric oxide pathway, which L-NMMA acetate influences, is known to play a role in various ocular conditions.

Regional Blood Flow

Tilarginine has been used in studies focusing on regional blood flow . Nitric oxide is a potent vasodilator, and by inhibiting its synthesis, L-NMMA acetate can help researchers understand the regulation of blood flow.

Cardiogenic Shock Treatment

The TRIUMPH study investigated the effects of Tilarginine in patients with acute myocardial infarction and cardiogenic shock . The study aimed to test the effect of NOS inhibition with tilarginine on mortality due to persistent cardiogenic shock complicating myocardial infarction despite an open infarct artery .

作用機序

Target of Action

L-NMMA acetate, also known as Tilarginine Acetate, primarily targets Nitric Oxide Synthases (NOS) , which are a family of enzymes catalyzing the production of nitric oxide (NO) from L-arginine . It inhibits all isoforms of NOS, including nNOS (neuronal NOS or NOS1), eNOS (endothelial NOS or NOS3), and iNOS (inducible NOS or NOS2) .

Mode of Action

L-NMMA acetate acts by competitively inhibiting the generation of NO from L-arginine . It binds to the active site of NOS enzymes, preventing L-arginine from accessing the site and thus blocking the production of NO .

Biochemical Pathways

The primary biochemical pathway affected by L-NMMA acetate is the L-arginine:NO pathway . By inhibiting NOS, L-NMMA acetate reduces the production of NO, a critical signaling molecule involved in various physiological processes such as vasodilation, neurotransmission, and immune response .

Action Environment

The action, efficacy, and stability of L-NMMA acetate can be influenced by various environmental factors. For example, the presence of L-arginine can prevent the inhibitory effect of L-NMMA acetate on NO production . Additionally, the compound’s action may be affected by factors such as pH, temperature, and the presence of other molecules in the cellular environment.

特性

IUPAC Name |

acetic acid;(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPNWIGTWUZCKM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

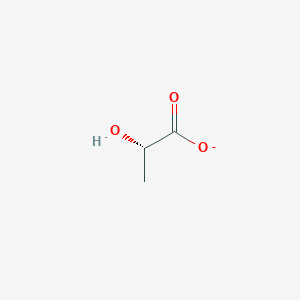

Canonical SMILES |

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CN=C(N)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045780 | |

| Record name | Tilarginine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tilarginine Acetate | |

CAS RN |

53308-83-1 | |

| Record name | Tilarginine acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilarginine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILARGININE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FL3530AF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

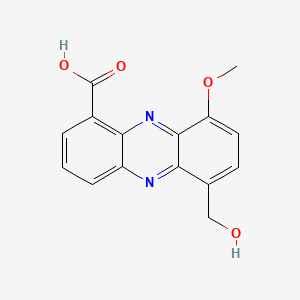

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

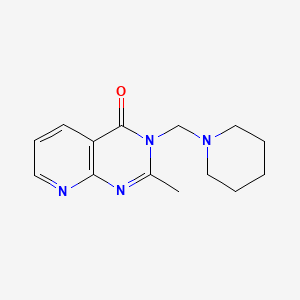

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea](/img/structure/B1674909.png)

![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)